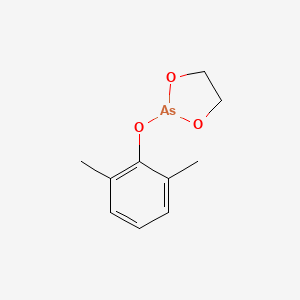
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- is a chemical compound with the molecular formula C10H13AsO3 It is characterized by the presence of a dioxarsolane ring and a dimethylphenoxy group
Méthodes De Préparation
The synthesis of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- typically involves the reaction of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- can be compared with other similar compounds, such as:
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl-: This compound has additional methyl groups, which may affect its chemical properties and reactivity.
2-(2,6-dimethylphenoxy)-1,3,2-dioxarsolane: This compound has a similar structure but may differ in its specific applications and reactivity
The uniqueness of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- lies in its specific chemical structure and the resulting properties, which make it suitable for various applications.
Propriétés
Numéro CAS |
650600-75-2 |
|---|---|
Formule moléculaire |
C10H13AsO3 |
Poids moléculaire |
256.13 g/mol |
Nom IUPAC |
2-(2,6-dimethylphenoxy)-1,3,2-dioxarsolane |
InChI |
InChI=1S/C10H13AsO3/c1-8-4-3-5-9(2)10(8)14-11-12-6-7-13-11/h3-5H,6-7H2,1-2H3 |
Clé InChI |
VXHQWUXSZZZZJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)O[As]2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















